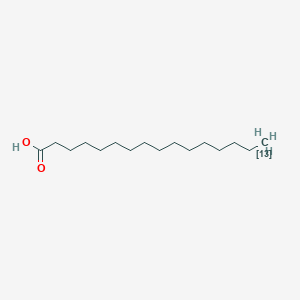

(1613C)hexadecanoic acid

描述

Significance of Stable Isotope Tracers in Understanding Biological Systems

Stable isotope tracing has emerged as a powerful and indispensable technique in the field of metabolic research, providing a window into the complex and dynamic biochemical reactions within living organisms. mdpi.combohrium.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in human studies. maastrichtuniversity.nl The methodology involves introducing molecules labeled with a heavy isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system. mdpi.com These labeled molecules, or tracers, are biochemically indistinguishable from their naturally occurring counterparts (tracees). bitesizebio.com By tracking the journey of these labeled atoms through various metabolic pathways, researchers can elucidate the flow of nutrients, quantify the rates of metabolic processes, and identify how these pathways are altered in different physiological states or diseases. mdpi.comnih.gov This approach provides unparalleled insights into nutrient utilization, energy production, and the biosynthesis of essential molecules. mdpi.com The analysis of labeled metabolites, typically performed using mass spectrometry or nuclear magnetic resonance spectroscopy, allows for the detailed mapping of metabolic networks. bitesizebio.com

The application of stable isotope tracers has revolutionized our understanding of metabolism in a variety of contexts, from the cellular level to whole-body physiology. maastrichtuniversity.nlnih.gov It has been instrumental in studying the metabolic reprogramming that occurs in diseases like cancer, diabetes, and obesity. mdpi.combohrium.com For instance, by tracing the fate of ¹³C-labeled glucose or glutamine, scientists can uncover the altered metabolic pathways that fuel cancer cell proliferation. mdpi.combohrium.com This powerful technique allows for a dynamic view of metabolic fluxes, a significant advantage over traditional metabolomics, which provides only a static snapshot of metabolite concentrations. bitesizebio.com

Rationale for Utilizing ¹³C-Hexadecanoic Acid in Metabolic Investigations

Hexadecanoic acid, a 16-carbon saturated fatty acid commonly known as palmitic acid, is the most abundant saturated fatty acid in the human body and a central molecule in lipid metabolism. isotope.comcaymanchem.com Labeling this key fatty acid with carbon-13 to create ¹³C-Hexadecanoic acid provides a powerful tool to investigate the intricate processes of fatty acid metabolism. isotope.com The rationale for its use is multifaceted. Firstly, as a primary component of dietary fats and a product of de novo lipogenesis (the synthesis of fatty acids from other sources like carbohydrates), tracing its fate provides critical information on both the absorption and endogenous production of fats. frontiersin.org

Continuous infusions of labeled fatty acids like ¹³C-palmitate are widely used to determine the rate of appearance, disappearance, and oxidation of plasma-derived free fatty acids. maastrichtuniversity.nl This allows researchers to understand how the body utilizes fat for energy under various conditions, such as during exercise or in response to different diets. maastrichtuniversity.nl Furthermore, by tracking the incorporation of the ¹³C label into other molecules, scientists can follow the conversion of hexadecanoic acid into other fatty acids, its storage in triglycerides, and its role in the synthesis of complex lipids like phospholipids (B1166683). oup.comnih.govahajournals.org For example, studies have used ¹³C-Hexadecanoic acid to investigate the desaturation of palmitic acid to palmitoleic acid and its chain-shortening to other fatty acids. ahajournals.org This detailed tracking is crucial for understanding the metabolic underpinnings of conditions like metabolic syndrome and type 2 diabetes, where fatty acid metabolism is often dysregulated. caymanchem.comnih.gov

Historical Context and Evolution of Fatty Acid Tracer Methodologies

The use of tracers to study metabolism dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s. nih.gov Their initial experiments utilized deuterium, a stable isotope of hydrogen, to label fatty acids and demonstrate the dynamic nature of body fat, overturning the previous belief that fat depots were inert storage sites. nih.gov This groundbreaking work, detailed in a series of papers under the general title "Deuterium as an Indicator of Intermediary Metabolism," laid the foundation for modern metabolic tracing. nih.gov

The subsequent isolation of ¹³N and the development of methods to incorporate it into molecules further expanded the toolkit for metabolic researchers. nih.gov Initially, radioactive isotopes like carbon-14 (B1195169) (¹⁴C) were favored due to their high signal-to-noise ratio. bitesizebio.com However, the safety concerns associated with radioactive tracers, particularly in human studies, led to the broader adoption of stable isotopes. bitesizebio.com

The evolution of analytical techniques, especially the advent of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been pivotal in the advancement of fatty acid tracer methodologies. bitesizebio.com These technologies allow for the precise detection and quantification of isotopically labeled molecules and their metabolic products. nih.gov Early studies often relied on measuring the appearance of the label in expired carbon dioxide (CO₂) to assess fatty acid oxidation. cambridge.orgnih.gov While still a valuable technique, modern approaches combine this with the analysis of labeled fatty acids and their metabolites in plasma and tissue samples, providing a much more comprehensive picture of fatty acid trafficking and metabolism. oup.comnih.gov The development of sophisticated analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has enabled researchers to trace the fate of specific fatty acids with high sensitivity and specificity. royalsocietypublishing.orgresearchgate.net

Research Findings with ¹³C-Hexadecanoic Acid

The use of ¹³C-Hexadecanoic acid has yielded significant insights into fatty acid metabolism across various physiological and pathological states. Below are tables summarizing key findings from selected research studies.

Metabolic Fate of ¹³C-Hexadecanoic Acid in Different Tissues and Conditions

| Study Focus | Model System | Key Findings with ¹³C-Hexadecanoic Acid | Citation(s) |

| Fatty Acid Oxidation in Metabolic Disorders | Human patients with mitochondrial fatty acid oxidation disorders | In a patient with MADM, the oxidation of ¹³C-palmitic acid was reduced compared to controls and was influenced by carnitine therapy. | nih.gov |

| Postprandial Lipid Metabolism | Postmenopausal women | ¹³C-stearic acid showed a lower cumulative oxidation rate compared to ¹³C-oleic acid. Metabolites of ¹³C-stearic acid included ¹³C-palmitic acid. | ahajournals.org |

| Placental Lipid Metabolism | Human placental explants | ¹³C-palmitic acid was primarily directed into the synthesis of phosphatidylcholines. | oup.comnih.gov |

| Fatty Acid Metabolism in Cancer Cells | Pan-cancer cell lines | Exogenous ¹³C-palmitate was found to be a minor contributor to the TCA cycle compared to glucose and glutamine. | biorxiv.org |

| Skeletal Muscle Fatty Acid Handling in Type 2 Diabetes | Human subjects with type 2 diabetes and controls | In control subjects, skeletal muscle released ¹³C-labeled oxidation products from [U-¹³C]palmitate, whereas in diabetic subjects, there was no detectable release despite uptake. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Conversion and Oxidation Rates of Labeled Fatty Acids

| Tracer | Study Population/System | Conversion/Oxidation Rate | Citation(s) |

| ¹³C-Stearic Acid (18:0) | Postmenopausal women | Lower cumulative oxidation rate (-34%) compared to ¹³C-Oleic Acid. | ahajournals.org |

| ¹³C-Stearic Acid (18:0) | Postmenopausal women | Approximately 4% underwent chain shortening to ¹³C-Palmitic Acid (16:0). | ahajournals.org |

| ¹³C-Palmitic Acid (16:0) | Human placental explants | 74% of labeled lipids were directed into phosphatidylcholine synthesis. | oup.comnih.gov |

| ¹³C-Palmitic Acid (16:0) | Pre-hibernating bats | Lower tracer oxidation rates compared to ¹³C-linoleic acid. | biologists.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

属性

CAS 编号 |

158045-29-5 |

|---|---|

分子式 |

C16H32O2 |

分子量 |

257.42 g/mol |

IUPAC 名称 |

(1613C)hexadecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1+1 |

InChI 键 |

IPCSVZSSVZVIGE-OUBTZVSYSA-N |

手性 SMILES |

[13CH3]CCCCCCCCCCCCCCC(=O)O |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)O |

产品来源 |

United States |

Methodological Frameworks for ¹³c Hexadecanoic Acid Studies

Tracer Administration and Experimental Design Considerations

The design of tracer experiments using ¹³C-Hexadecanoic Acid must be meticulously planned to ensure that the resulting data is meaningful and accurately reflects the biological processes under investigation. Key considerations include the choice of experimental model, the duration of labeling, and the method of tracer delivery, all ofwhich are tailored to the specific research question.

In vitro cell culture systems are fundamental tools for dissecting the cellular metabolism of fatty acids. When using ¹³C-hexadecanoic acid in these models, several experimental design factors are critical. The duration of tracer exposure is a key variable; for instance, achieving an isotopic steady state for palmitate in studies of de novo lipogenesis may require up to 72 hours of incubation. creative-proteomics.com

The composition of the culture medium is another crucial aspect. To trace the fate of exogenously supplied fatty acids, ¹³C-hexadecanoic acid is added to the culture medium. In contrast, to study de novo synthesis of palmitate, precursor molecules like ¹³C-labeled glucose or acetate (B1210297) are used. creative-proteomics.com In such experiments, it is common practice to use a medium that lacks the unlabeled version of the nutrient and to supplement it with the ¹³C-labeled tracer. rsc.org Furthermore, using dialyzed fetal bovine serum (FBS) instead of regular FBS is recommended to minimize the influence of unlabeled fatty acids and other nutrients present in the serum. rsc.org

The table below summarizes typical experimental parameters for in vitro studies.

| Parameter | Example Value/Condition | Rationale |

| Cell Type | Murine liver cancer cells, Human cell lines (HCT116, HeLa, MCF7) | Model systems for studying cancer metabolism and other diseases. creative-proteomics.comnih.gov |

| Tracer | U-¹³C-Hexadecanoic Acid or U-¹³C₆-Glucose | To trace exogenous fatty acid uptake or de novo lipogenesis, respectively. creative-proteomics.com |

| Labeling Duration | Minutes to several days (e.g., 72 hours) | Depends on the pathway of interest; lipid metabolism may take days to reach isotopic steady-state. creative-proteomics.comrsc.org |

| Culture Medium | Custom RPMI 1640 or DMEM with ¹³C-tracers | Ensures the tracer is the primary source for the metabolic pathway being studied. rsc.orgnih.gov |

| Serum | Dialyzed Fetal Bovine Serum (FBS) | Reduces interference from unlabeled nutrients present in standard serum. rsc.org |

Ex vivo models, such as isolated perfused organs, bridge the gap between in vitro cell culture and in vivo animal studies. These systems maintain the tissue architecture and cellular heterogeneity, offering a more physiologically relevant context for metabolic tracer studies. nih.gov The isolated perfused heart is a common model for studying cardiac fatty acid metabolism. nih.govnih.gov

In these setups, ¹³C-hexadecanoic acid or other ¹³C-labeled substrates are delivered directly to the organ via the perfusion buffer. nih.gov Two primary perfusion techniques are the Langendorff (retrograde aortic perfusion) and the working heart (antegrade perfusion) preparations. nih.gov The choice of method depends on the specific physiological parameters being investigated. A key advantage of ex vivo perfusion is the ability to achieve a metabolic steady-state relatively quickly, often within 10 to 20 minutes for major pathways. nih.gov

The design of the perfusion buffer is critical. It typically contains a mixture of energy substrates at physiological concentrations, with one or more being ¹³C-labeled. For example, a study might use a buffer with unlabeled glucose but include [U-¹³C]-hexadecanoic acid to specifically trace fatty acid oxidation. nih.gov

| Parameter | Example Model/Condition | Rationale |

| Model | Isolated perfused rat heart (Langendorff or working model) | Allows for the study of cardiac metabolism in an intact organ under controlled conditions. nih.govnih.gov |

| Tracer Delivery | Via semi-recirculating perfusion buffer | Provides a constant and controlled supply of the tracer to the tissue. nih.govnih.gov |

| Perfusate | Krebs-Henseleit buffer with physiological concentrations of substrates | Mimics the in vivo environment and allows for specific labeling of pathways. nih.gov |

| Labeled Substrates | [U-¹³C]-Hexadecanoic acid, [¹³C]-Oleate, [U-¹³C₃]-Lactate | Enables the tracing of specific metabolic pathways, such as fatty acid β-oxidation or pyruvate (B1213749) entry into the TCA cycle. nih.gov |

| Perfusion Duration | 10-20 minutes to achieve steady-state | Shorter time to steady-state compared to in vivo models. nih.gov |

In vivo animal models, particularly mice, are indispensable for understanding the systemic metabolism of fatty acids in a whole-organism context. Administering ¹³C-hexadecanoic acid to live animals allows researchers to study inter-organ transport and the fate of fatty acids under various physiological conditions, such as fasting. researchgate.net

Several routes of administration can be used for the tracer. Intravenous (IV) injection into the tail vein is a common method for delivering a precise amount of the tracer directly into the circulation. researchgate.net This can be done as a single bolus or as a continuous infusion. researchgate.netmetsol.com A bolus injection allows for the study of the rapid uptake and distribution of the fatty acid, with tissues often harvested minutes after administration. researchgate.net Continuous infusion is used to measure fatty acid flux and achieve a steady-state concentration of the tracer in the plasma. metsol.com Oral gavage is another option for studying the absorption and subsequent metabolism of dietary fatty acids. researchgate.netnih.gov

Experimental design often includes a period of fasting to mobilize fatty acids from adipose tissue stores, creating a relevant physiological state for studying fatty acid metabolism. researchgate.net Following tracer administration, plasma and various tissues, such as the liver and skeletal muscle, are collected at specific time points for analysis. researchgate.net

| Parameter | Example Model/Condition | Rationale |

| Model | Male C57BL/6N mice | A common, well-characterized strain for metabolic studies. researchgate.net |

| Physiological State | 15-hour fast | To stimulate lipolysis and study fatty acid metabolism under conditions of energy demand. researchgate.net |

| Tracer | [U-¹³C]-Palmitate | Allows for tracing the complete carbon backbone of the fatty acid. researchgate.net |

| Administration Route | Intravenous (IV) bolus injection via caudal vein | Ensures rapid and complete entry of the tracer into the systemic circulation. researchgate.net |

| Sampling Time | 10 minutes post-injection | Captures the initial phase of tissue uptake and metabolic conversion of the tracer. researchgate.net |

| Samples Collected | Plasma, liver, gastrocnemius muscle | Allows for the analysis of tracer distribution and metabolism in key metabolic organs. researchgate.net |

Sample Preparation and Lipid Extraction Protocols

After sample collection from in vitro, ex vivo, or in vivo experiments, meticulous preparation is required to isolate the lipids of interest and make them compatible with analytical instrumentation. This typically involves lipid extraction, followed by steps to separate different lipid classes and, if necessary, chemical modification to improve analytical performance.

Total lipid extracts from biological samples are highly complex, containing hundreds of different lipid species across various classes. Solid-Phase Extraction (SPE) is a powerful chromatographic technique used to fractionate these complex mixtures, allowing for the isolation of specific lipid classes. creative-proteomics.comnih.gov This reduces sample complexity and enhances the detection of lower-abundance species. nih.gov

SPE protocols utilize columns packed with a solid stationary phase. By applying the lipid extract and washing with solvents of varying polarity, different lipid classes can be selectively retained and then eluted. youtube.com For example, aminopropyl-bonded silica columns can be used to separate neutral lipids, free fatty acids, and phospholipids (B1166683). tum.de A typical procedure involves:

Loading: The total lipid extract is loaded onto the conditioned SPE column.

Washing: A non-polar solvent (e.g., a mixture of chloroform and 2-propanol) is used to elute the neutral lipids.

Elution: A more polar solvent (e.g., diethyl ether with acetic acid) is used to elute the free fatty acids, including ¹³C-hexadecanoic acid.

Final Elution: A highly polar solvent like methanol is used to elute the most polar lipids, such as phospholipids. tum.de

This fractionation allows for the targeted analysis of ¹³C-label incorporation into the free fatty acid pool or its esterification into more complex lipids like triglycerides or phospholipids. nih.gov

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the volatility of fatty acids often needs to be increased. Derivatization is a chemical modification process that achieves this and can also enhance ionization efficiency, leading to improved analytical sensitivity. nih.govnih.gov

One widely used derivatization agent for carboxylic acids, including hexadecanoic acid, is Pentafluorobenzyl Bromide (PFBBr). rsc.orgnih.govsigmaaldrich.com PFBBr reacts with the carboxylic acid group to form a pentafluorobenzyl (PFB) ester. sigmaaldrich.com These derivatives are highly volatile and are strongly electron-capturing, making them ideal for sensitive detection by GC-MS, particularly when using negative chemical ionization (NCI). nih.govnih.gov The derivatization reaction is typically performed by incubating the dried lipid extract with PFBBr and a catalyst (e.g., N,N-diisopropylethylamine) in an organic solvent like acetone at an elevated temperature (e.g., 60°C) for about an hour. nih.govmsu.edu

Another common strategy is the conversion of fatty acids to their fatty acid methyl esters (FAMEs) through acid-catalyzed methanolysis. nih.gov This involves heating the sample in a mixture of methanol and methanolic HCl. nih.gov The resulting FAMEs are volatile and well-suited for GC-MS analysis. nih.gov The choice of derivatization strategy depends on the specific analytical platform and the sensitivity required for the study.

Advanced Analytical Techniques for Isotopic Enrichment Analysis

The study of ¹³C-hexadecanoic acid, a stable isotope-labeled form of palmitic acid, is crucial for tracing its metabolic fate in various biological systems. Accurate determination of its isotopic enrichment in complex biological matrices requires sophisticated analytical techniques capable of distinguishing and quantifying molecules based on their mass and isotopic composition. This section details the advanced analytical frameworks employed for the analysis of ¹³C-hexadecanoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including their isotopically labeled counterparts. The methodology involves the chromatographic separation of volatile fatty acid derivatives followed by their detection and quantification by mass spectrometry. For the analysis of ¹³C-hexadecanoic acid, fatty acids are typically extracted from biological samples and derivatized to increase their volatility. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS), which convert the fatty acids into their trimethylsilyl (TMS) esters. unipi.it

The GC separation is often performed on a capillary column, and the instrument can be operated in single-ion monitoring (SIM) mode to enhance sensitivity and selectivity. In this mode, the mass spectrometer is set to detect specific mass-to-charge ratios (m/z) corresponding to the derivatized ¹³C-hexadecanoic acid and its unlabeled counterpart. By monitoring the molecular ion (M) and the ion corresponding to the ¹³C-labeled molecule ([M+n], where n is the number of ¹³C atoms), the isotopic enrichment can be accurately determined. For instance, in the analysis of [1-¹³C]palmitic acid as its TMS ester, the M and [M+1] signals are simultaneously acquired. nih.gov Calibration curves are constructed using standards with known isotopic enrichment to ensure accurate quantification. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trimethylsilyl (TMS) |

| GC Column | TR-FAME (70% cyanopropyl polysilphenylene siloxane), 100 m x 0.25 mm i.d., 0.2 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Split (e.g., 1:30) |

| MS Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| MS Acquisition Mode | Single Ion Monitoring (SIM) |

Negative Ion Chemical Ionization (NCI) GC-MS is a highly sensitive and selective technique particularly well-suited for the analysis of electrophilic molecules. gcms.cz To analyze fatty acids like ¹³C-hexadecanoic acid using NCI-GC-MS, they are first derivatized with an electrophilic reagent, most commonly pentafluorobenzyl (PFB) bromide. nih.govlipidmaps.org This derivatization introduces a polyfluorinated group into the molecule, which significantly enhances its ability to capture thermal electrons, a key step in the NCI process. gcms.cz

NCI is a "soft" ionization technique that results in less fragmentation and a prominent molecular ion or a high-mass fragment, which is advantageous for isotopic enrichment studies. gcms.czresearchgate.net The high selectivity of NCI-GC-MS allows for the detection of trace amounts of analytes in complex biological matrices with minimal interference. researchgate.net The method's sensitivity is such that it can provide a powerful tool in lipidomic labs for measuring the incorporation of ¹³C into a full range of fatty acids. researchgate.net

| Aspect | Description |

|---|---|

| Derivatization | Pentafluorobenzyl (PFB) bromide to form PFB esters |

| Ionization Mode | Negative Ion Chemical Ionization (NCI) with methane as reagent gas |

| Key Advantage | High sensitivity and selectivity, minimal fragmentation |

| Application | Measurement of ¹³C incorporation into fatty acids in complex biological samples |

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for the high-precision measurement of carbon isotope ratios (¹³C/¹²C). In this method, the effluent from the gas chromatograph is passed through a combustion furnace, where the separated compounds are quantitatively converted to carbon dioxide (CO₂). The resulting CO₂ gas is then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of the different isotopic forms of CO₂ (e.g., ¹²CO₂ and ¹³CO₂).

This technique is used to determine the delta ¹³C (δ¹³C) values of individual fatty acids, providing insights into their origin and metabolic pathways. nih.gov For instance, it has been used to measure the δ¹³C values of major fatty acids in vegetable oils. nih.gov A more advanced application combines GC/C/IRMS with isotope dilution mass spectrometry (IDMS). In GC/C/IDMS, a known amount of a fully ¹³C-labeled internal standard, such as ¹³C₁₆-hexadecanoic acid, is added to the sample. iaea.org By measuring the isotope ratio of the resulting CO₂, the amount of the analyte in the original sample can be determined with very high accuracy and traceability to SI units. iaea.org

| Study Focus | Key Finding | Reference |

|---|---|---|

| Vegetable Oil Fatty Acids | δ¹³C values of major fatty acids fall into distinct groups representing C3 and C4 plant origins. | nih.gov |

| Bovine Diet Discrimination | δ¹³C of fatty acids in feed, rumen, liver, and meat can discriminate between C3 and C4 plant-based diets. | nih.gov |

| Grape Must Authenticity | Comparison of δ¹³C of sugars and proline can help detect illegal sugar addition. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry configuration (LC-MS/MS), is a versatile and powerful tool for the analysis of a wide range of lipids, including ¹³C-hexadecanoic acid, directly from biological extracts with minimal sample preparation. This technique separates compounds in the liquid phase, making it suitable for non-volatile and thermally labile molecules.

In a typical LC-MS/MS workflow for fatty acid analysis, the sample is injected into a liquid chromatograph, often employing a reversed-phase column (e.g., C8 or C18) to separate fatty acids based on their hydrophobicity. nih.govlipidmaps.org The separated analytes are then introduced into the mass spectrometer, commonly using electrospray ionization (ESI) in negative ion mode, which is highly efficient for acidic molecules like fatty acids. The tandem mass spectrometer allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the deprotonated molecule of ¹³C-hexadecanoic acid) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity for quantification.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile/water gradient with an additive like formic or acetic acid |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |

| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Hexadecanoic acid) | m/z 255.25 |

| Product Ion (Hexadecanoic acid) | m/z 255.25 (for quantification) |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. When coupled with mass spectrometry, UPLC-MS is a highly effective technique for detailed fatty acid profiling. nih.gov

Studies comparing UPLC-MS with traditional GC-FID (Flame Ionization Detection) have shown that UPLC-MS is more sensitive, capable of detecting a significantly higher number of fatty acids, including odd-chain and very-long-chain fatty acids. nih.gov The separation is typically achieved on a sub-2 µm particle column, and the MS parameters are optimized for sensitive detection in negative ion mode. nih.gov This enhanced performance makes UPLC-MS a valuable tool for comprehensive lipidomic studies involving ¹³C-labeled fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For studies involving ¹³C-hexadecanoic acid, ¹³C NMR spectroscopy is particularly valuable as it directly probes the ¹³C nuclei.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | ~180 |

| C2 | ~34 |

| C3 | ~25 |

| C4-C13 (Methylene chain) | ~29-30 |

| C14 | ~32 |

| C15 | ~23 |

| C16 (Methyl) | ~14 |

Mass Spectrometry Imaging (MSI) for Spatial Resolution

Mass Spectrometry Imaging (MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules within a sample, such as a tissue section. gu.senih.gov This method provides crucial spatial context to metabolic studies, allowing researchers to understand how the metabolism of ¹³C-hexadecanoic acid varies across different regions of a tissue or even within single cells. fsu.edu

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a widely used MSI technique for the analysis of biomolecules. gu.se In recent years, its application has been extended to single-cell isotope tracing, providing unprecedented insights into metabolic heterogeneity. nih.govspringernature.com A notable example of this is the ¹³C-SpaceM method, which combines MALDI-MSI with microscopy to trace the incorporation of ¹³C-labeled precursors into fatty acids at the single-cell level. nih.govresearchgate.netbiorxiv.orgbiorxiv.org

The ¹³C-SpaceM workflow involves culturing cells with a ¹³C-labeled substrate, followed by MALDI-MSI analysis to detect the isotopologues of fatty acids within individual cells. nih.govresearchgate.net By correlating the mass spectrometry data with microscopy images, the metabolic activity of single cells can be quantified and spatially mapped. nih.govbiorxiv.org This approach has been instrumental in revealing the heterogeneity of de novo fatty acid synthesis in cancer cells, demonstrating how different cells within the same population can exhibit distinct metabolic profiles. nih.govbiorxiv.orgbiorxiv.org For instance, studies using ¹³C-SpaceM have shown variations in palmitate labeling from ¹³C-glucose, reflecting differences in the metabolic state of individual cells. nih.gov

Table 2: Key Steps in the ¹³C-SpaceM Workflow for Fatty Acid Analysis

| Step | Description |

| 1. Isotope Labeling | Cells or tissues are incubated with a ¹³C-labeled precursor (e.g., ¹³C-glucose). |

| 2. Sample Preparation | Samples are prepared for MALDI-MSI, which may involve sectioning and matrix application. |

| 3. MALDI-MSI Analysis | A laser is rastered across the sample, and the resulting ions, including ¹³C-labeled fatty acids, are analyzed by a mass spectrometer. |

| 4. Microscopy | Pre- and post-MALDI microscopy images are acquired to identify individual cells. |

| 5. Data Integration | The MSI data is co-registered with the microscopy images to assign mass spectra to single cells. |

| 6. Single-Cell Analysis | The isotopologue distribution of fatty acids is determined for each cell, revealing metabolic heterogeneity. |

Data Processing and Bioinformatic Analysis

The raw data generated from mass spectrometry-based studies of ¹³C-hexadecanoic acid requires sophisticated data processing and bioinformatic analysis to extract meaningful biological information. This section outlines two critical steps in this process: correction for natural isotopic abundance and mass isotopomer distribution analysis.

Correction for Natural Isotopic Abundance

Naturally occurring stable isotopes of elements such as carbon (¹³C), hydrogen (²H), and oxygen (¹⁸O) contribute to the measured mass isotopomer distributions (MIDs) of metabolites. nih.govresearchgate.netnih.gov It is crucial to correct for this natural abundance to accurately determine the enrichment that is solely due to the administered ¹³C-labeled tracer. nih.govlipidomicstandards.orguni-regensburg.deresearchgate.netsemanticscholar.orgresearchgate.net

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the biosynthesis and turnover of polymers, including fatty acids. nih.govphysiology.org MIDA utilizes the pattern of mass isotopomers in a newly synthesized polymer to determine the isotopic enrichment of its precursor pool. nih.gov

In the context of ¹³C-hexadecanoic acid, MIDA can be used to quantify the contribution of de novo synthesis to the total pool of this fatty acid. nih.govnih.gov By administering a ¹³C-labeled precursor and analyzing the resulting MID of hexadecanoic acid, MIDA algorithms can calculate the fraction of the fatty acid that was newly synthesized during the labeling period. nih.govphysiology.orgnih.gov This technique has been widely applied to study fatty acid metabolism in various physiological and pathological states, providing valuable information on the regulation of lipogenesis. nih.govnih.gov

Development of Computational Tools for Fatty Acid Metabolism Analysis (e.g., FAMetA)

The use of stable isotope tracers like ¹³C-hexadecanoic acid, combined with mass spectrometry (MS), is a cornerstone for analyzing fatty acid (FA) metabolism. nih.govbiorxiv.org However, the complexity of the data generated necessitates sophisticated computational tools for accurate interpretation. To address this, FAMetA (Fatty Acid Metabolism Analysis) was developed as a user-friendly R package and web-based application. nih.govbiorxiv.orgoup.com This tool is specifically designed to analyze ¹³C mass isotopologue profiles to provide comprehensive insights into the biosynthetic pathways of fatty acids. nih.govoup.com

FAMetA offers a complete workflow for MS data analysis, enabling researchers to estimate several key parameters of fatty acid metabolism, including FA import, de novo lipogenesis (DNL), elongation, and desaturation. nih.govbiorxiv.orgbiorxiv.org A key innovation in FAMetA is its use of quasi-multinomial modeling, which improves the accuracy of fitting mass isotopologue distributions compared to the multinomial modeling used by previous tools. biorxiv.org This enhanced modeling provides a parameter (Φ) that accounts for data overdispersion. biorxiv.org

Previous tools for analyzing fatty acid metabolism had significant limitations. For instance, some mass isotopologue modeling methods could only provide information about the DNL of fatty acids with minimal contribution from elongation, such as those with 14 or 16 carbons. oup.combiorxiv.org While tools like ConvISA and Fatty Acid Source Analysis (FASA) extended the analysis to longer-chain fatty acids, they had their own constraints. oup.combiorxiv.org FASA, for example, assumed de novo synthesis up to 26-carbon FAs and calculated multiple import-elongation terms that did not accurately reflect biological processes. oup.combiorxiv.org Furthermore, systematic estimation of desaturation reactions remained largely unresolved. oup.combiorxiv.org FAMetA was developed to bridge these gaps by providing a more comprehensive and accessible platform for the broad metabolism research community. oup.combiorxiv.org

The utility of FAMetA has been demonstrated in various in vitro and in vivo experimental settings where fatty acid metabolism is altered. nih.govbiorxiv.orgoup.com Its easy-to-interpret graphical representations and comprehensive characterization of FA biosynthesis allow for the discovery of previously unnoticed insights into how cells reprogram their metabolic pathways. nih.govbiorxiv.orgoup.com When combined with inhibitors for key enzymes like Fatty Acid Synthase (FASN), Stearoyl-CoA Desaturase-1 (SCD1), and Fatty Acid Desaturase 2 (FADS2), FAMetA can aid in identifying new fatty acids by reconstructing their synthesis routes. nih.govoup.com

| Feature | Traditional Models | FASA | FAMetA |

|---|---|---|---|

| Primary Analysis | De novo lipogenesis of C14/C16 FAs | De novo lipogenesis and multiple elongation steps (up to C26) | Import, de novo lipogenesis, elongation, and desaturation |

| Modeling Method | Multinomial distribution fitting | Includes many elongation steps | Quasi-multinomial modeling |

| Desaturation Analysis | Limited or non-existent | Limited | Systematic estimation of desaturation |

| Accessibility | Often requires computational skills and commercial software | Platform-dependent | User-friendly R package and web application |

| Key Limitation | Minimal elongation analysis oup.combiorxiv.org | Assumptions may not reflect biological reality oup.combiorxiv.org | Newer tool, widespread adoption still growing |

Multivariate Statistical Modeling and Pathway Analysis

Following the quantification of ¹³C-labeling in hexadecanoic acid and other related metabolites, multivariate statistical modeling is employed to discern complex patterns and relationships within the large datasets generated. These statistical techniques are essential for identifying metabolic signatures and potential biomarkers associated with specific physiological or pathological states. nih.govmdpi.com

Commonly used multivariate methods in metabolomics include Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). mdpi.com PCA is an unsupervised method used to visualize group separations and reduce the dimensionality of the data, identifying the principal components that explain the most variance. mdpi.com PLS-DA is a supervised method that is used to identify which metabolites contribute most significantly to the separation between predefined groups. mdpi.com In studies of fatty acid metabolism, these models can reveal distinct clusters of FA profiles associated with different experimental conditions, such as diet. nih.gov For instance, PLS-DA can be used to define metabolites with high variable importance in projection (VIP) scores as being significantly associated with a particular condition. mdpi.com

The integration of data from ¹³C-labeling experiments into these models provides a dynamic view of metabolic fluxes. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful tool that uses isotope labeling data to quantify the in vivo rates of metabolic reactions. nih.gov The core of ¹³C-MFA lies in mathematical modeling that establishes a relationship between the measured isotope labeling patterns of metabolites and the underlying metabolic fluxes. nih.gov This allows researchers to go beyond simple concentration changes to understand the activity of metabolic pathways.

Pathway analysis tools, such as Metabolite Set Enrichment Analysis (MSEA) and MetaboAnalyst, are then used to place the identified significant metabolites into a biological context. rsc.org These tools utilize databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to determine if the observed changes in metabolite concentrations are statistically overrepresented in specific metabolic pathways. rsc.org This step is crucial for moving from a list of altered metabolites to a functional interpretation of how cellular metabolism is being reprogrammed. By analyzing the mass isotopomer distribution (MID) vectors, which describe the fractional abundance of each isotopologue for a given metabolite, researchers can trace the flow of ¹³C from precursors like glucose or ¹³C-hexadecanoic acid through various metabolic pathways, such as the TCA cycle, to elucidate relative pathway activities. nih.gov

| Method | Type | Primary Application | Example in FA Research |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised Statistical Modeling | Data visualization, dimensionality reduction, identifying group separations mdpi.com | Visualizing the separation of metabolic profiles based on fatty acid composition mdpi.com |

| Partial Least Squares-Discriminant Analysis (PLS-DA) | Supervised Statistical Modeling | Identifying metabolites that discriminate between experimental groups mdpi.com | Identifying specific fatty acyls associated with a disease state mdpi.com |

| ¹³C Metabolic Flux Analysis (¹³C-MFA) | Mathematical Modeling | Quantifying in vivo rates of metabolic reactions and pathways nih.gov | Determining the flux of ¹³C from hexadecanoic acid into elongation and desaturation products |

| Metabolite Set Enrichment Analysis (MSEA) | Pathway Analysis | Identifying biologically relevant metabolic pathways affected by an intervention rsc.org | Determining if changes in glycerophospholipids and fatty acyls are enriched in specific lipid metabolism pathways mdpi.comrsc.org |

Elucidation of Metabolic Pathways and Fluxes Using ¹³c Hexadecanoic Acid

Fatty Acid Synthesis and Elongation Pathways

The synthesis and subsequent modification of fatty acids are central to energy storage, membrane structure, and signaling. Tracing with ¹³C-labeled precursors provides detailed insights into these processes.

De Novo Lipogenesis (DNL) from Precursors (e.g., ¹³C-Glucose, ¹³C-Acetate)

De novo lipogenesis (DNL) is the process by which the body synthesizes fatty acids from non-lipid precursors, primarily carbohydrates. metsol.com When cells are supplied with ¹³C-labeled glucose or ¹³C-acetate, the ¹³C atoms are incorporated into acetyl-CoA, the fundamental two-carbon building block for fatty acid synthesis. nih.govresearchgate.net This labeled acetyl-CoA is then utilized by fatty acid synthase (FAS) to build fatty acid chains. By measuring the ¹³C-enrichment in newly synthesized fatty acids like palmitate, researchers can quantify the rate of DNL. nih.govbiorxiv.org

Studies using ¹³C-glucose have shown that while glucose is a significant carbon source for DNL, its contribution can vary. nih.gov For instance, in differentiating human adipocytes, glucose provided less than half of the carbon for DNL. nih.gov Similarly, using ¹³C-acetate allows for direct tracing of the acetyl-CoA pool destined for lipogenesis. metsol.comnih.gov This approach has revealed that in normal, non-overfed humans, hepatic DNL is a relatively minor pathway. nih.gov Mass Isotopomer Distribution Analysis (MIDA) is a mathematical technique frequently applied in these studies to analyze the pattern of ¹³C-labeling and calculate the contribution of the labeled precursor to the fatty acid product. metsol.comnih.gov

| Labeled Precursor | Key Findings in DNL Studies | Citations |

| ¹³C-Glucose | Serves as a primary carbon source for the acetyl-CoA used in fatty acid synthesis. researchgate.net In specific cell types like human adipocytes, it may contribute less than 50% of the carbon for DNL. nih.gov It is crucial for understanding the link between carbohydrate metabolism and lipid synthesis. wiley.com | nih.govresearchgate.netwiley.com |

| ¹³C-Acetate | Directly traces the lipogenic acetyl-CoA pool, providing a more direct measurement of DNL. metsol.comnih.gov Studies have shown that hepatic DNL is a quantitatively minor pathway in healthy individuals under normal dietary conditions. nih.gov | metsol.comnih.gov |

Subsequent Elongation to Longer-Chain Fatty Acids

Once synthesized, palmitate can be elongated to form longer-chain saturated fatty acids, such as stearic acid (18:0), and subsequently desaturated to form monounsaturated fatty acids. wikipedia.orgmdpi.com This elongation process occurs primarily in the endoplasmic reticulum and involves the sequential addition of two-carbon units from malonyl-CoA. wikipedia.orgdiva-portal.org

By supplying cells with ¹³C-hexadecanoic acid (¹³C-palmitate), researchers can directly trace its conversion to longer-chain fatty acids. For example, studies in rat hearts perfused with labeled palmitate demonstrated its elongation to stearic acid and arachidic acid (20:0). nih.govresearchgate.net The isotopic patterns of these elongated fatty acids can reveal the source of the two-carbon units used for elongation. Interestingly, these studies have shown that acetyl-CoA derived from the beta-oxidation of the supplied ¹³C-palmitate itself can be used for its own elongation. nih.govresearchgate.net This creates a complex labeling pattern that provides deep insights into the compartmentalization and flux of acetyl-CoA pools within the cell. researchgate.netnih.govresearchgate.net

Fatty Acid Oxidation (Beta-Oxidation) Pathways

Fatty acid oxidation (FAO), or beta-oxidation, is the catabolic process by which fatty acids are broken down to produce energy. annualreviews.orgbiologydiscussion.com It is a crucial pathway, especially during periods of fasting or in tissues with high energy demands like the heart and skeletal muscle. annualreviews.org

Tracing Acetyl-CoA Production from ¹³C-Hexadecanoic Acid

Beta-oxidation occurs within the mitochondria and peroxisomes and involves a cyclical series of reactions that sequentially shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. biologydiscussion.comannualreviews.org When cells are incubated with uniformly ¹³C-labeled hexadecanoic acid ([U-¹³C]palmitate), the entire molecule is labeled with ¹³C. As it undergoes beta-oxidation, it produces ¹³C₂-acetyl-CoA. nih.govresearchgate.net

The appearance of ¹³C-labeled acetyl-CoA and its downstream metabolites is direct evidence of FAO. nih.govnih.gov Studies have successfully used this method to demonstrate active FAO in various cell types, including retinal pigment epithelium cells. nih.gov Furthermore, by measuring the rate of appearance of ¹³C₂-acetyl-CoA or the rate of disappearance of the labeled palmitate, the flux through the FAO pathway can be quantified. This technique is also valuable for identifying defects in FAO pathways. kuleuven.be The production of ¹³C-labeled acylcarnitines of shorter chain lengths (e.g., ¹³C-myristoylcarnitine from ¹³C-palmitoylcarnitine) also serves as an indicator of active beta-oxidation. nih.govresearchgate.net

| Tracer | Pathway Traced | Key Downstream Labeled Products | Research Findings | Citations |

| ¹³C-Hexadecanoic Acid | Beta-Oxidation (FAO) | ¹³C₂-Acetyl-CoA, Shorter-chain ¹³C-acylcarnitines | Demonstrates active FAO in various tissues. Allows quantification of FAO flux. Helps identify defects in mitochondrial FAO disorders. | nih.govresearchgate.netnih.govresearchgate.netnih.govkuleuven.be |

Integration with the Tricarboxylic Acid (TCA) Cycle

The ¹³C₂-acetyl-CoA generated from the beta-oxidation of ¹³C-hexadecanoic acid is a key metabolic hub. A primary fate of this acetyl-CoA is to enter the tricarboxylic acid (TCA) cycle, a central pathway for cellular respiration. nih.gov In the first step of the TCA cycle, ¹³C₂-acetyl-CoA condenses with unlabeled oxaloacetate to form ¹³C₂-citrate. researchgate.net

As the TCA cycle proceeds, the ¹³C atoms are incorporated into other TCA cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate. nih.govresearchgate.net By analyzing the mass isotopomer distribution of these intermediates, researchers can trace the contribution of fatty acids to the energy metabolism of the cell. nih.gov This approach has revealed that in oxidative cells like cardiomyocytes, FA-derived acetyl-CoA is almost completely oxidized in the TCA cycle. In contrast, in proliferating cells, a significant portion of the FA-derived citrate (B86180) may exit the TCA cycle to be used for other biosynthetic purposes, such as providing acetyl-CoA in the cytosol for lipogenesis. nih.gov The measurement of ¹³CO₂ in expired air after administration of ¹³C-palmitate can also be used to quantify whole-body fatty acid oxidation. bioscientifica.com

Lipid Remodeling and Interconversion Pathways

The dynamic nature of lipid metabolism involves the constant remodeling and interconversion of fatty acids into a diverse array of lipid species, each with specific biological functions. ¹³C-Hexadecanoic acid has been instrumental in quantifying the flux of palmitate into these various lipid pools.

Once taken up by cells, ¹³C-Hexadecanoic acid is rapidly activated to its coenzyme A (CoA) derivative, ¹³C-palmitoyl-CoA, which is a central hub for its subsequent metabolic fates.

Triglycerides and Phosphatidylcholine: Studies in mice have demonstrated that the liver plays a key role in buffering excess fatty acids from circulation, particularly during fasting. thieme-connect.com Following the administration of ¹³C-palmitate, a significant portion of the tracer is incorporated into hepatic triglycerides and phosphatidylcholine. thieme-connect.comresearchgate.net In one study, ten minutes after a bolus injection of ¹³C-palmitate in fasted mice, the liver showed a high incorporation into triglycerides (511±160 nmol/g protein) and phosphatidylcholine (58±9 nmol/g protein). thieme-connect.comresearchgate.net Another study in sedentary mice found that the sum of labeled triglycerides amounted to 34.6 ± 13.4 nmol/g in the liver, which was significantly higher than in soleus (1.7 ± 1.5 nmol/g) and gastrocnemius (0.8 ± 0.3 nmol/g) muscles. researchgate.netresearchgate.net Similarly, labeled phosphatidylcholines were detected at 15.7 ± 6.2 nmol/g in the liver, compared to less than 1 nmol/g in the muscles. researchgate.netresearchgate.netresearchgate.net This highlights the liver's primary role in esterifying excess fatty acids for storage. Research on differentiating preadipocytes using ¹³C nuclear magnetic resonance also showed that while early stages of differentiation saw significant incorporation of palmitic acid into phosphatidylcholine, later stages showed most of the ¹³C signals in triacylglycerol molecules. nih.gov

Acylcarnitines: ¹³C-Hexadecanoic acid is also used to trace the formation of acylcarnitines, which are intermediates in the transport of long-chain fatty acids into the mitochondria for β-oxidation. In fasting mice, ¹³C-palmitate-derived acylcarnitines were found to be considerably higher in muscle (0.95±0.47 nmol/g protein) compared to the liver (0.002±0.001 nmol/g protein). thieme-connect.comresearchgate.net This suggests that during periods of fasting, the muscle is the primary site for the increase in plasma long-chain acylcarnitines, directing fatty acids towards oxidation. thieme-connect.comresearchgate.net

Ceramides (B1148491): The de novo synthesis of sphingolipids, including ceramides, can be traced using ¹³C-palmitate. nih.gov This process involves the incorporation of ¹³C-palmitate into the sphingoid base backbone and the addition of an N-acyl-fatty acid. nih.gov In human embryonic kidney (HEK293) cells incubated with ¹³C-palmitic acid, approximately 60% of the total palmitoyl-CoA pool was labeled within 3 hours, reaching near isotopic equilibrium. nih.gov This allowed for the calculation of the de novo synthesis rates of C16:0-ceramide, which was found to be 62 ± 3 pmol/h per mg protein. nih.gov Studies have also demonstrated the incorporation of orally administered ¹³C-labeled dihydroceramide (B1258172) into various tissues in mice, including the skin epidermis, liver, and skeletal muscle, highlighting its systemic distribution and metabolism. nih.gov

Table 1: Incorporation of ¹³C-Hexadecanoic Acid into Complex Lipids in Various Tissues

¹³C-Hexadecanoic acid can undergo desaturation to form monounsaturated fatty acids. The primary product of palmitic acid desaturation is palmitoleic acid (16:1n-7), a reaction catalyzed by stearoyl-CoA desaturase-1 (SCD1). wikipedia.org This process occurs in the endoplasmic reticulum. researchgate.netmdpi.com Another isomer, sapienic acid (16:1n-10), is formed by the desaturation of palmitic acid at the C6 position by the enzyme fatty acid desaturase 2 (FADS2). mdpi.complos.org Studies have shown that upon administration of ¹³C-stearic acid (a related saturated fatty acid), labeled palmitic acid (¹³C16:0) and palmitoleic acid (¹³C16:1) can be detected in plasma, indicating a multi-step conversion process involving chain-shortening and subsequent desaturation. ahajournals.org

The use of ¹³C-Hexadecanoic acid allows for the investigation of its movement and distribution within different subcellular compartments. For example, in brown adipocyte cell lines, ¹³C-glutamine tracer studies revealed that glutamine can be a major carbon source for de novo fatty acid synthesis. nih.gov The pathway involves glutamine entering the citric acid cycle and being converted to citrate, which is then exported from the mitochondria to the cytosol for lipid synthesis. nih.gov This highlights the intricate trafficking of metabolic intermediates between organelles for lipogenesis.

Interplay with Other Macrometabolic Pathways

The metabolism of fatty acids is tightly interconnected with other major metabolic pathways, particularly those of glucose and amino acids.

The interplay between fatty acid and glucose metabolism is famously described by the Randle cycle, which posits that increased fatty acid oxidation leads to an inhibition of glucose uptake and oxidation. nih.govphysiology.org When fatty acids are abundant, their oxidation increases the mitochondrial ratios of acetyl-CoA to CoA and NADH to NAD+, which in turn inhibit key enzymes of glycolysis, such as pyruvate (B1213749) dehydrogenase. nih.gov Conversely, an abundance of glucose can inhibit fatty acid oxidation. nih.gov

Studies using ¹³C-palmitate have provided further insights into this relationship. In individuals with type 2 diabetes, a reduced release of ¹³C-labeled oxidation products from muscle during ¹³C-palmitate infusion suggests altered fatty acid handling compared to healthy controls. diabetesjournals.org An increased supply of fatty acids to the liver can promote gluconeogenesis and glucose output, contributing to insulin (B600854) resistance. diabetesjournals.org

Glutamine plays a significant role as a carbon and nitrogen source for various biosynthetic pathways, including lipid synthesis, particularly in rapidly proliferating cells like cancer cells. biomolther.orgnih.gov Tracer studies have shown that glutamine can be a major contributor to the lipogenic acetyl-CoA pool, sometimes even exceeding the contribution from glucose. nih.govpnas.org

Two primary pathways for glutamine-to-lipid synthesis have been identified:

Glutaminolysis: Glutamine is converted to α-ketoglutarate, enters the citric acid cycle, and proceeds through the oxidative pathway to produce citrate for lipid synthesis. nih.gov

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, glutamine-derived α-ketoglutarate can be reductively carboxylated to form citrate, reversing a portion of the citric acid cycle. nih.govresearchgate.net

In a brown adipocyte cell line, it was found that reductive carboxylation accounted for 90% of the total flux of glutamine to lipids. nih.gov This pathway is particularly important in cancer cells, where it provides a means to generate acetyl-CoA for fatty acid synthesis when glucose-derived carbon is limited. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Applications of ¹³c Hexadecanoic Acid Tracing in Biological Systems

Understanding Tissue-Specific Lipid Metabolism

The administration of ¹³C-Hexadecanoic Acid allows for the detailed examination of how different tissues handle fatty acids. This can be done by combining stable isotope labeling with arteriovenous difference measurements across specific tissues, providing tissue-specific rates of fatty acid uptake and production. bioscientifica.comnih.gov

Hepatic Lipid Homeostasis and De Novo Lipogenesis

Research has shown that in the fasted state, the liver is a primary site for the storage of excess fatty acids, with the majority of labeled palmitate being incorporated into triglycerides and phosphatidylcholine. researchgate.net This contrasts with skeletal muscle, where the production of acylcarnitines from long-chain fatty acids is more prominent. researchgate.net Furthermore, interventions such as supplementation with omega-3 fatty acids have been shown to suppress hepatic DNL. nih.gov

| Finding | Key Tracer/Method | Implication |

|---|---|---|

| The liver acts as a primary buffer for excess circulating fatty acids during fasting, incorporating them mainly into triglycerides and phosphatidylcholine. researchgate.net | [U-¹³C]-palmitate bolus injection in fasted mice. researchgate.net | Highlights the liver's crucial role in managing fatty acid levels to prevent lipotoxicity. researchgate.net |

| Omega-3 fatty acid supplementation suppresses hepatic de novo lipogenesis. nih.gov | ¹³C glucose and D₃₁ palmitate in cell culture. nih.gov | Suggests a therapeutic potential for omega-3 fatty acids in conditions characterized by excessive liver fat production, like NAFLD. nih.gov |

| In NAFLD, there is a significant increase in hepatic DNL, contributing to the accumulation of intrahepatic triglycerides. nih.govjci.org | Stable isotope tracing methods. jci.org | Points to DNL as a key therapeutic target for managing NAFLD. nih.govjci.org |

Skeletal Muscle Fatty Acid Uptake and Storage

Skeletal muscle is a major site for fatty acid oxidation and also has the capacity to store fatty acids as intramuscular triglycerides. sci-hub.seahajournals.org Using ¹³C-Hexadecanoic acid tracers, researchers can quantify the uptake and fate of fatty acids in muscle tissue. nih.govdiabetesjournals.org Studies have demonstrated that in the postprandial period, both dietary and endogenously derived fatty acids are taken up by skeletal muscle. nih.gov

A study involving a mixed meal containing [1-¹³C]palmitic acid and [1-¹³C]oleic acid revealed that the entrapment of these labeled fatty acids in forearm muscle was consistently high and did not change over a 6-hour post-meal period. diabetesjournals.org This suggests that fatty acid trapping in skeletal muscle is fundamentally different from that in adipose tissue, with muscle efficiently taking up fatty acids released by lipoprotein lipase. diabetesjournals.org In a fasted state, muscle tissue shows a higher production of acylcarnitines from labeled palmitate compared to the liver, indicating a preference for directing fatty acids towards oxidation. researchgate.net

| Finding | Key Tracer/Method | Implication |

|---|---|---|

| Skeletal muscle demonstrates consistently high entrapment of dietary fatty acids post-meal, with over 100% of lipoprotein lipase-derived fatty acids being taken up. diabetesjournals.org | Mixed meal with [1-¹³C]palmitic and [1-¹³C]oleic acid combined with arteriovenous difference measurements. diabetesjournals.org | Highlights the efficient and distinct mechanism of fatty acid uptake in muscle compared to adipose tissue. diabetesjournals.org |

| In the fasted state, skeletal muscle produces significantly more acylcarnitines from labeled palmitate than the liver. researchgate.net | [U-¹³C]-palmitate bolus injection in fasted mice. researchgate.net | Indicates that during fasting, muscle prioritizes fatty acids for oxidation rather than storage. researchgate.net |

| Increased fatty acid concentration leads to enhanced oxidation in isolated skeletal muscle. physiology.org | C¹⁴-labeled palmitate incubation with isolated rat muscle. physiology.org | Demonstrates a direct relationship between fatty acid availability and its use as an energy source by muscle. physiology.org |

Adipose Tissue Metabolic Activity

Adipose tissue is the primary site for long-term energy storage in the form of triglycerides. frontiersin.org The use of ¹³C-Hexadecanoic Acid allows for the detailed investigation of fatty acid uptake, storage, and release from adipose tissue. cambridge.org Studies have shown that adipose tissue is a net importer of fatty acids following a meal. cambridge.org

By using orally administered [U-¹³C]palmitic acid to trace dietary fats and intravenously infused [²H₂]palmitate to label endogenous fatty acid pools, researchers have been able to differentiate the pathways of fatty acid trafficking in adipose tissue. cambridge.org These studies have revealed that the clearance of meal-derived fatty acids from chylomicrons can be affected by factors like insulin (B600854) resistance. cambridge.org Furthermore, the entrapment of dietary fatty acids in subcutaneous adipose tissue is a highly regulated process that varies over time in the postprandial period. diabetesjournals.org

Brain Lipid Dynamics and Development

The brain has a unique lipid composition, and fatty acids are crucial for its structure and function, including neuronal development and signaling. sap.org.arnih.gov While the brain was once thought to rely primarily on glucose, it is now understood that fatty acids also play a significant role in brain metabolism. wiley.com Tracing studies with ¹³C-Hexadecanoic acid can help elucidate the origin and metabolic fate of fatty acids within the brain. researchgate.net

Research indicates that fatty acid synthase (FASN)-dependent de novo lipogenesis is critical for brain development. researchgate.net While the brain has a high abundance of palmitic acid, its metabolic pathways are complex, involving conversion to other lipids like phospholipids (B1166683) and ceramides (B1148491) that participate in various signaling cascades. researchgate.net Studies in developing mice have shown that peripheral organs exhibit higher levels of newly synthesized ¹³C-labeled fatty acids compared to the brain, which relies more on glucose for energy. wiley.com However, specific brain regions, such as the cerebellum, do exhibit dynamic changes in fatty acid metabolism during development. mdpi.com

Research in Cellular Bioenergetics and Substrate Utilization

¹³C-Hexadecanoic acid is a valuable tool for investigating how cells generate energy and choose between different fuel sources. nih.gov By tracing the labeled carbon atoms, scientists can follow the path of palmitate through metabolic pathways like beta-oxidation and the tricarboxylic acid (TCA) cycle. nih.gov This allows for the quantification of fatty acid oxidation rates and the contribution of fatty acids to cellular energy production. bioscientifica.com

For instance, studies have used ¹³C-labeled palmitate to measure whole-body fatty acid oxidation by tracking the appearance of ¹³C in expired carbon dioxide. bioscientifica.com This method can be refined by using a correction factor derived from ¹³C-labeled acetate (B1210297) infusion to account for the retention of ¹³C in the bicarbonate pool. bioscientifica.com At the cellular level, tracing experiments can reveal distinct metabolic fates of fatty acid-derived carbon in different cell types, such as proliferating versus oxidative cells. nih.gov

Investigating Mechanisms of Metabolic Adaptation and Regulation

Organisms and cells constantly adapt their metabolism in response to changing conditions like diet, exercise, or disease states. nih.govnih.gov ¹³C-Hexadecanoic acid tracing is instrumental in uncovering the mechanisms behind these metabolic adaptations. bioscientifica.comresearchgate.net For example, tracing studies can show how chronic conditions like hypoxia (low oxygen) alter the utilization of fatty acids versus glucose for energy. ahajournals.org

In a study on cyanotic congenital heart disease, ¹³C-palmitic acid fluxome analysis revealed that under chronic hypoxia, the heart muscle decreases its reliance on fatty acid oxidation. ahajournals.org Conversely, in response to cold exposure, there is a metabolic shift in tissues like skeletal muscle and adipose tissue towards increased fatty acid oxidation. nih.gov These studies, empowered by stable isotope tracers, provide a dynamic view of how metabolic pathways are reprogrammed to maintain homeostasis under various physiological and pathological stresses.

Comparative Studies Across Organisms and Models (e.g., Microalgae, C. elegans, Monarch Butterflies)

The use of ¹³C-Hexadecanoic acid as a tracer has provided profound insights into the diverse strategies of lipid metabolism across different domains of life. By comparing unicellular microalgae, a nematode worm (Caenorhabditis elegans), and a migratory insect (the monarch butterfly, Danaus plexippus), we can observe fundamental differences and surprising similarities in the uptake, synthesis, and allocation of this key fatty acid. These comparative studies underscore how evolutionary pressures have shaped metabolic pathways to meet the distinct physiological needs of each organism.

Microalgae: Cellular Factories for Lipid Synthesis

In microalgae such as Chlamydomonas reinhardtii and Tetradesmus obliquus, ¹³C tracing studies have been instrumental in dissecting the pathways of fatty acid and triacylglycerol (TAG) accumulation, particularly under stress conditions like nutrient deficiency. When supplied with ¹³C-labeled acetate, C. reinhardtii demonstrates that acetyl-CoA synthesized in the plastid is directly channeled into the de novo synthesis of fatty acids, including hexadecanoic acid. nih.gov Metabolic flux analysis using ¹³C reveals that under nitrogen deficiency, there is an enhanced carbon flux towards lipid synthesis. nih.gov For instance, in T. obliquus, this stress condition leads to a significant increase in de novo synthesized palmitic acid. nih.gov

A key finding from these studies is the dynamic remodeling of lipid pools. While de novo synthesis is a primary source of hexadecanoic acid for storage lipids (TAGs), there is also evidence of fatty acid recycling from membrane lipids to TAGs, indicating a flexible system for managing carbon stores. researchgate.net The primary fate of newly synthesized ¹³C-hexadecanoic acid in microalgae is esterification into TAGs for energy storage, a process that is significantly upregulated when environmental conditions become unfavorable for growth.

Caenorhabditis elegans: Balancing Dietary Intake and Endogenous Synthesis

The nematode C. elegans offers a multicellular model to study the interplay between dietary lipid acquisition and de novo fatty acid synthesis. By feeding worms a diet containing ¹³C-labeled precursors, researchers have been able to quantify the relative contributions of these two sources to the worm's total fatty acid pool.

Studies have shown that for certain fatty acids, dietary uptake from their bacterial food source is the predominant route. For example, in wild-type worms, a significant portion of palmitic acid (16:0) is directly absorbed from the diet rather than being synthesized de novo. This highlights the worm's ability to efficiently utilize available environmental lipids. However, C. elegans retains the capacity for de novo synthesis, and ¹³C labeling has been crucial in understanding its regulation, for instance, by the insulin signaling pathway. researchgate.net Mutations in the daf-2 insulin receptor gene can lead to increased de novo synthesis of fatty acids, a process that is dependent on the DAF-16/FoxO transcription factor. researchgate.net This demonstrates a sophisticated regulatory network that balances energy storage with other physiological demands like longevity.

Monarch Butterflies: Fueling Long-Distance Migration

Monarch butterflies represent a fascinating case of lipid metabolism adapted for extreme endurance. Their epic migration is fueled by nectar, which is rich in carbohydrates but also contains trace amounts of other nutrients. Using ¹³C-labeled hexadecanoic acid in artificial nectar, scientists have traced the metabolic fate of dietary fatty acids in adult moths, a model for monarch metabolism. nih.gov

These tracer studies reveal that dietary fatty acids are efficiently converted and stored, primarily as neutral lipids in the abdomen. nih.gov The major storage fatty acids are hexadecanoic acid (16:0) and oleic acid (18:1). nih.gov This stored lipid is the primary energy source consumed during their long journey and overwintering period. nih.govscienceopen.comnih.gov Isotope ratio mass spectrometry of lipids from wild monarch butterflies further supports the idea that lipids accumulated during migration are critical for survival. nih.gov Interestingly, studies on overwintering monarchs show a preferential use of non-essential fatty acids like palmitic acid for energy, while essential polyunsaturated fatty acids are conserved, likely for reproductive success in the following spring. nih.govnih.gov

Comparative Research Findings

The table below summarizes the key comparative findings from ¹³C-Hexadecanoic acid tracing studies across these three model organisms.

| Feature | Microalgae (C. reinhardtii, T. obliquus) | Caenorhabditis elegans | Monarch Butterfly (Danaus plexippus) |

| Primary Source of Hexadecanoic Acid | Primarily de novo synthesis, especially under stress. nih.gov | A combination of dietary uptake from bacteria and de novo synthesis. | Conversion from dietary nectar (carbohydrates and lipids). nih.govnih.gov |

| Primary Role of Hexadecanoic Acid | Energy storage as triacylglycerols (TAGs), particularly under nutrient limitation. nih.govresearchgate.net | Energy storage in lipid droplets and as a component of membrane lipids. | Primary fuel for long-distance migration and overwintering survival. nih.govscienceopen.com |

| Metabolic Regulation Highlighted by ¹³C Tracing | Upregulation of de novo synthesis and lipid remodeling in response to environmental stress (e.g., nitrogen deficiency). nih.govresearchgate.net | Balance between dietary absorption and de novo synthesis is regulated by signaling pathways like the insulin/IGF-1 pathway. researchgate.net | Efficient conversion of dietary nutrients into storage lipids (neutral lipids) in the abdomen. nih.gov |

| Key Insights from Comparative Analysis | Demonstrates a foundational mechanism of converting excess carbon into storage lipids. | Shows an adaptation to efficiently utilize available food resources while maintaining the capacity for endogenous production. | Represents a highly specialized system for maximizing energy storage from a specific diet to fuel extreme physiological demands. |

Detailed Research Findings

| Organism/Model | Experimental Approach | Key Findings on Hexadecanoic Acid Metabolism | Reference |

|---|---|---|---|

| Microalgae (Tetradesmus obliquus) | ¹³C isotope tracer analysis under nitrogen deficiency stress. | Accumulation of C16:0 (palmitic acid) was mainly related to de novo synthesis. Increased carbon flux from CO₂ into lipid synthesis was observed. | nih.gov |

| Microalgae (Chlamydomonas reinhardtii) | ¹³C-metabolic flux analysis (¹³C-MFA) with labeled acetate. | Acetyl-CoA from the plastid is directly incorporated into fatty acid synthesis. Revealed recycling of acyl chains from membranes. | nih.govresearchgate.net |

| Caenorhabditis elegans | ¹³C isotope labeling to distinguish dietary vs. synthesized fats. | A significant portion of palmitic acid is absorbed directly from the bacterial diet. Insulin signaling (via DAF-2/DAF-16) regulates the level of de novo fat synthesis. | researchgate.net |

| Monarch Butterfly (using moth model Manduca sexta) | Fed artificial nectar with ¹³C-labelled palmitic acid. | Nectar fatty acids are preferentially used as metabolic fuel and provide a longer-term energy source compared to amino acids. | nih.gov |

| Monarch Butterfly (Danaus plexippus) | Isotopic analysis of lipids from wild overwintering individuals. | Non-essential fatty acids, including palmitic acid, are predominantly used for energy during overwintering, while essential fatty acids are conserved. | nih.govnih.gov |

Advanced Theoretical and Computational Approaches for ¹³c Hexadecanoic Acid Data

Compartmental Modeling of Fatty Acid Kinetics

Compartmental modeling is a powerful mathematical tool used to describe the dynamic behavior of a tracer, such as (1-¹³C)hexadecanoic acid, as it moves through various metabolic pools or "compartments" within a biological system. These models are instrumental in quantifying the kinetics of fatty acid transport, storage, and oxidation.

Development and Validation of Kinetic Models

The development of kinetic models for (1-¹³C)hexadecanoic acid metabolism begins with defining a set of compartments that represent distinct physiological or biochemical pools of the fatty acid. These can include plasma free fatty acids (FFAs), intracellular non-esterified fatty acids, and various lipid pools like triglycerides and phospholipids (B1166683). The movement of the ¹³C label between these compartments is described by a series of differential equations, with rate constants representing the rates of transport and metabolic conversion.

Model validation is a critical step to ensure that the model accurately reflects the biological reality. This process involves several key aspects:

Goodness of Fit: The model's ability to replicate the experimental data, i.e., the time course of ¹³C enrichment in different compartments, is assessed. Statistical tests are used to evaluate how well the model predictions match the observed data.

Parameter Uniqueness: It is essential to determine if a unique set of rate constants can be estimated from the data. Sensitivity analysis is often employed to understand how changes in model parameters affect the output, helping to identify the most critical parameters.

Physiological Plausibility: The estimated parameter values must be consistent with known physiological and biochemical principles. For instance, the calculated flux rates should fall within a reasonable biological range.

One approach to validation involves comparing the results obtained with the ¹³C-labeled tracer to those from other established methods. For example, fatty acid turnover measured with [U-¹³C]palmitate has been shown to correlate well with measurements using radiotracers like [³H]palmitate nih.gov. While this provides confidence in the general approach, specific validation of models for (1-¹³C)hexadecanoic acid requires dedicated studies that compare model outputs with direct measurements of physiological processes.

Estimation of Flux Rates and Turnover

Once a kinetic model is validated, it can be used to estimate various kinetic parameters, including the rates of appearance (Ra) or flux of hexadecanoic acid into the plasma and the turnover rate of different fatty acid pools. The flux of a substance is the rate at which it is produced and enters a specific compartment, while turnover refers to the rate at which the substance in a compartment is replaced.

The continuous infusion of (1-¹³C)hexadecanoic acid allows for the determination of systemic palmitate flux under steady-state conditions. By measuring the isotopic enrichment of plasma palmitate, researchers can calculate the rate of appearance of endogenous unlabeled palmitate.

The table below illustrates typical systemic palmitate flux values measured at rest and during exercise using [U-¹³C]palmitate, which provides a comparable measure to what would be obtained with (1-¹³C)hexadecanoic acid.

| Condition | Systemic Palmitate Flux (nmol · kg⁻¹ · min⁻¹) |

| Rest | 0.5 |

| Exercise | 2 |

This table presents illustrative data on systemic palmitate flux, a key parameter estimated using ¹³C-labeled hexadecanoic acid and compartmental modeling. The values demonstrate the dynamic changes in fatty acid metabolism in response to physiological stimuli.

Furthermore, by analyzing the incorporation of the ¹³C label into various lipid pools over time, it is possible to estimate the turnover rates of these pools. This provides valuable insights into the dynamics of lipid storage and mobilization in different tissues.

Stable Isotope Resolved Metabolomics (SIRM) and Fluxomics

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that combines the use of stable isotope tracers, such as (1-¹³C)hexadecanoic acid, with high-resolution analytical platforms like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This approach allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes, a field known as fluxomics.

By tracing the journey of the ¹³C atom from (1-¹³C)hexadecanoic acid as it is metabolized, SIRM can identify the downstream metabolites that incorporate the label. This provides a qualitative picture of the metabolic fate of the fatty acid. Fluxomics takes this a step further by using mathematical models to quantify the rates of the biochemical reactions involved, providing a quantitative measure of pathway activity.

Detailed research findings from SIRM and fluxomics studies using ¹³C-labeled fatty acids have revealed the intricate details of fatty acid oxidation and its contribution to the tricarboxylic acid (TCA) cycle. For example, by analyzing the isotopologue distribution of TCA cycle intermediates, researchers can determine the extent to which fatty acids are being used as an energy source.

The following table provides a hypothetical example of the kind of data that can be generated from a SIRM experiment tracking the incorporation of the ¹³C label from (1-¹³C)hexadecanoic acid into key metabolites of the TCA cycle.

| Metabolite | Isotopic Enrichment (Atom Percent Excess) |

| Citrate (B86180) | 5.2 |

| α-Ketoglutarate | 3.8 |

| Succinate | 2.5 |

| Malate | 2.9 |

This interactive data table showcases hypothetical results from a Stable Isotope Resolved Metabolomics (SIRM) study using (1-¹³C)hexadecanoic acid. The isotopic enrichment in various TCA cycle intermediates provides a quantitative measure of the contribution of the fatty acid to cellular energy metabolism.

Systems Biology and Network Analysis Integration

The data generated from compartmental modeling and fluxomics studies with (1-¹³C)hexadecanoic acid can be integrated into a broader systems biology framework to understand the complex interplay of metabolic pathways. Systems biology aims to understand the emergent properties of biological systems by studying the interactions between their components.

Metabolic network analysis is a key component of systems biology. These networks are mathematical representations of the interconnected web of biochemical reactions within a cell or organism. By integrating flux data obtained from (1-¹³C)hexadecanoic acid tracing, these models can be constrained to reflect the actual metabolic state of the system under investigation.

This integration allows for: